molecular formula C22H15NO3 B2462745 (2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide CAS No. 886147-83-7

(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide

Cat. No. B2462745
CAS RN: 886147-83-7
M. Wt: 341.366
InChI Key: LSIPGXVTZNQYTD-JLHYYAGUSA-N
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Description

(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide, also known as XNT, is a small molecule inhibitor that has been studied for its potential therapeutic applications. XNT is a derivative of the xanthene compound family and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking

A study focused on the vibrational spectroscopy and molecular docking of a similar molecule, highlighting its potential inhibitory activity against Mycobacterium tuberculosis. This molecule's nonlinear optical behavior and chemical activity were investigated, demonstrating its relevance in medicinal chemistry and materials science (Ulahannan et al., 2015).

Crystallographic Studies for Anticonvulsant Activity

Research on cinnamamide derivatives, which share a core structure with (2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide, revealed their potential for anticonvulsant activity. The study's crystallographic analysis provided insights into the conformation and interactions necessary for anticonvulsant effects (Żesławska et al., 2017).

Anti-Inflammatory Potential

A series of N-arylcinnamanilides, structurally related to the molecule , were investigated for their anti-inflammatory potential. These compounds showed significant attenuation of lipopolysaccharide-induced NF-κB activation, suggesting their potential in treating inflammation-related disorders (Hošek et al., 2019).

Antimalarial Activity

In the quest for new antimalarial agents, a study evaluated the efficacy of N-phenyl-substituted cinnamanilides against P. falciparum. This research highlights the potential of these compounds, including (2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide, in developing new antimalarial treatments (Kos et al., 2022).

Laser Induced Fluorescence in Fluorescein Derivatives

A study on fluorescein derivatives, closely related to the xanthene structure in the molecule of interest, explored their optical properties and photo-stability. These findings are relevant in the development of advanced optical materials and sensors (Fahmy et al., 2017).

Synthesis and Characterization of Polyamide/Nanocomposites

Research on synthesizing new magnetic polyamide/nanocomposites with xanthene derivatives opens up applications in materials science, particularly in creating advanced polymers with unique properties (Moghanian et al., 2015).

properties

IUPAC Name

(E)-N-(9-oxoxanthen-3-yl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-14H,(H,23,24)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIPGXVTZNQYTD-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide

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